1,3-Thiazole-5-sulfonyl chloride
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Overview
Description
1,3-Thiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₃H₂ClNO₂S₂ and a molecular weight of 183.64 g/mol . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications.
Mechanism of Action
Target of Action
1,3-Thiazole-5-sulfonyl chloride is a derivative of thiazole, a five-membered heteroaromatic ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, antiviral, anthelmintic, antitumor, and anti-inflammatory effects . .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of biological activities . For instance, some thiazole derivatives have been found to disrupt normal hyphal growth .
Result of Action
Thiazole derivatives have been reported to have various effects at the molecular and cellular level, such as inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazolesulfonamides, a related group of compounds, have been proposed for the prevention or treatment of cancer as inhibitors of ATM and DNA-PK, PI3Kα, Raf kinases and ATG4B protease .
Molecular Mechanism
It is known that the reaction mechanism of thiazole derivatives often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 4 degrees Celsius and is shipped at normal temperature .
Metabolic Pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Preparation Methods
1,3-Thiazole-5-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-thiazole-5-sulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods often involve similar chlorination reactions but on a larger scale. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1,3-Thiazole-5-sulfonyl chloride is a versatile compound that undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the thiazole ring itself can undergo oxidation to form sulfoxides and sulfones.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form various substituted thiazole derivatives.
Common reagents used in these reactions include bases like triethylamine, solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts . The major products formed depend on the specific nucleophile or coupling partner used in the reaction.
Scientific Research Applications
1,3-Thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Thiazole-5-sulfonyl chloride can be compared with other thiazole derivatives, such as:
1,3-Thiazole-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 4-position instead of the 5-position.
2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride: Contains additional methyl and tosyl groups, which can influence its reactivity and applications.
5-Aryl-1,3-thiazole derivatives: These compounds have various aryl groups attached to the thiazole ring, affecting their chemical and biological properties.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-thiazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFPQQCIQDWBJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820741-28-3 |
Source
|
Record name | 1,3-thiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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